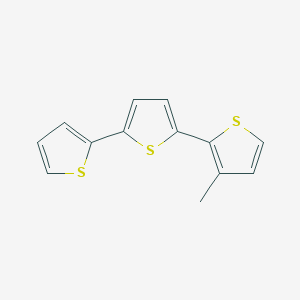
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane is an organophosphorus compound characterized by the presence of a propylsulfanyl group attached to a dioxaphosphinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane typically involves the reaction of a suitable phosphine precursor with a propylsulfanyl reagent under controlled conditions. One common method involves the use of a phosphine oxide, which is reacted with a propylsulfanyl chloride in the presence of a base to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphine oxide.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane can be compared with other similar compounds, such as:
2-(Methylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a methyl group instead of a propyl group.
2-(Ethylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with an ethyl group instead of a propyl group.
2-(Butylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
116288-81-4 |
|---|---|
Molekularformel |
C6H13O2PS |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
2-propylsulfanyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2PS/c1-2-6-10-9-7-4-3-5-8-9/h2-6H2,1H3 |
InChI-Schlüssel |
DWWAOQPQYFZLRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


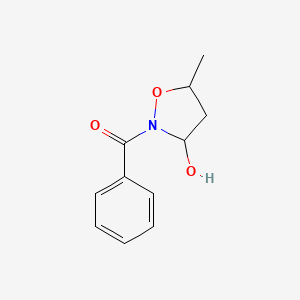
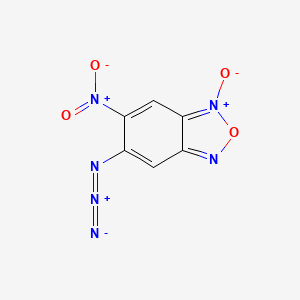

![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)

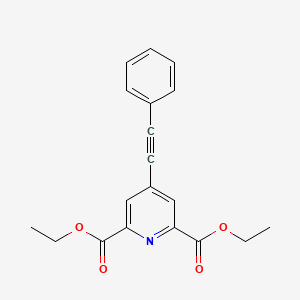

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
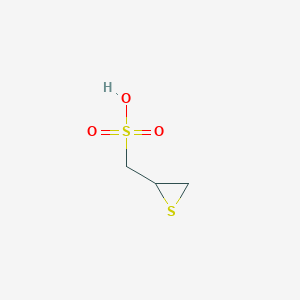
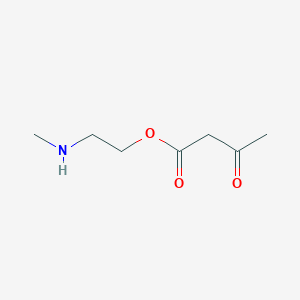
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

